An In-depth Technical Guide to 1,8-Diphenylnaphthalene: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1,8-Diphenylnaphthalene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Architecture of 1,8-Diphenylnaphthalene
1,8-Diphenylnaphthalene is a fascinating polycyclic aromatic hydrocarbon that has garnered significant interest in various fields of chemical research. Its rigid naphthalene core forces the two phenyl substituents into a close, face-to-face arrangement, creating a sterically strained system with unique electronic and conformational properties. This guide provides a comprehensive overview of 1,8-diphenylnaphthalene, from its fundamental physicochemical characteristics to its synthesis and diverse applications.
A Note on Identification: The correct molecular formula for 1,8-diphenylnaphthalene is C₂₂H₁₆, with a corresponding molecular weight of approximately 280.37 g/mol .[1][2] The correct CAS number for this compound is 1038-67-1.[1]
Physicochemical Properties of 1,8-Diphenylnaphthalene
A thorough understanding of the physicochemical properties of 1,8-diphenylnaphthalene is essential for its effective application in research and development. The table below summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₆ | [1] |
| Molecular Weight | 280.37 g/mol | [1][2] |
| CAS Number | 1038-67-1 | [1] |
| Appearance | Crystalline solid | N/A |
| Melting Point | Information not readily available in search results | N/A |
| Boiling Point | Information not readily available in search results | N/A |
| Solubility | Soluble in organic solvents like benzene. |
Synthesis of 1,8-Diphenylnaphthalene
The synthesis of 1,8-diphenylnaphthalene and its derivatives often involves cross-coupling reactions. A common and effective method is the Suzuki-Miyaura coupling, which utilizes a palladium catalyst to form a carbon-carbon bond between an organoboron compound and an organohalide.
Experimental Protocol: Suzuki-Miyaura Coupling for 1,8-Diphenylnaphthalene Synthesis
This protocol outlines a general procedure for the synthesis of 1,8-diphenylnaphthalene from 1,8-dibromonaphthalene and phenylboronic acid.
Materials:
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1,8-Dibromonaphthalene
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Phenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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Toluene
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Water
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware and purification apparatus
Step-by-Step Procedure:
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Reaction Setup: In a round-bottom flask, combine 1,8-dibromonaphthalene (1.0 eq), phenylboronic acid (2.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
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Solvent and Base Addition: Add a 3:1 mixture of toluene and water to the flask, followed by the addition of potassium carbonate (3.0 eq).
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Reaction Execution: Heat the mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure 1,8-diphenylnaphthalene.
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Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Caption: Workflow for the synthesis of 1,8-diphenylnaphthalene via Suzuki-Miyaura coupling.
Atropisomerism in 1,8-Diarylnaphthalenes
A key feature of 1,8-diarylnaphthalenes is the phenomenon of atropisomerism, which arises from hindered rotation around the single bond connecting the aryl groups to the naphthalene core. This restricted rotation can lead to the existence of stable, separable rotational isomers (atropisomers).
The rotational barrier in the parent 1,8-diphenylnaphthalene is relatively low, preventing the isolation of distinct isomers at room temperature.[3] However, the introduction of substituents on the phenyl rings can significantly increase this barrier, allowing for the separation and study of individual atropisomers.[3]
Caption: Steric hindrance between phenyl groups in 1,8-diphenylnaphthalene leads to atropisomerism.
Applications in Research and Drug Development
The unique structural and electronic properties of 1,8-diarylnaphthalenes make them valuable scaffolds in several areas of research and development:
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Materials Science: Their rigid, well-defined structures are of interest for the development of novel organic materials with specific photophysical or electronic properties.
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Ligand Design: The 1,8-diphenylnaphthalene framework can be functionalized to create chiral ligands for asymmetric catalysis.
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Molecular Recognition: The cleft-like environment created by the two phenyl rings can be exploited for the design of host molecules in supramolecular chemistry.
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Medicinal Chemistry: While direct applications in drug development are less common, the rigid scaffold can be used to probe the spatial requirements of biological targets.
Conclusion
1,8-Diphenylnaphthalene is a molecule of significant academic interest, primarily due to its unique, sterically constrained structure. This guide has provided a foundational understanding of its synthesis, key properties, and the intriguing phenomenon of atropisomerism that it can exhibit. For researchers and scientists, the 1,8-diarylnaphthalene scaffold offers a versatile platform for the design of new materials, ligands, and molecular probes.
References
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PubChem. 1,8-Diphenylnaphthalene. National Center for Biotechnology Information. [Link]
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ChemSynthesis. 1,4-diphenylnaphthalene. ChemSynthesis. [Link]
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House, H. O., Magin, R. W., & Thompson, H. W. (1964). The Synthesis of 1,8-Diphenylnaphthalene. The Journal of Organic Chemistry. [Link]
